Ethyl piperidine-3-carboxylate

Purification Distillation Volatility

Ethyl piperidine-3-carboxylate (ethyl nipecotate) is a racemic or enantiopure piperidine-based heterocyclic building block bearing an ethoxycarbonyl substituent at the 3-position. It is a liquid at ambient temperature with a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.21 g·mol⁻¹.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 71962-74-8
Cat. No. B147429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl piperidine-3-carboxylate
CAS71962-74-8
Synonymsethyl nipecotate
nipecotic acid ethyl ester
nipecotic acid ethyl ester, (R)-isome
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCNC1
InChIInChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3
InChIKeyXIWBSOUNZWSFKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Piperidine-3-Carboxylate (CAS 71962-74-8): Core Physicochemical & Structural Identity for Informed Sourcing


Ethyl piperidine-3-carboxylate (ethyl nipecotate) is a racemic or enantiopure piperidine-based heterocyclic building block bearing an ethoxycarbonyl substituent at the 3-position. It is a liquid at ambient temperature with a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.21 g·mol⁻¹ . The compound serves as a versatile intermediate in medicinal chemistry, most notably as a prodrug precursor for GABA-uptake inhibitors and as a chiral scaffold in central nervous system (CNS) drug discovery [1]. Its commercial availability ranges from racemic material to resolved (R)- and (S)-enantiomers, with typical purities exceeding 97% (GC/HPLC) .

Why Ethyl Piperidine-3-Carboxylate Cannot Be Replaced by Its Positional Isomers or Alternative Esters


In procurement and synthesis, the term 'piperidine carboxylate ester' encompasses a family of regioisomers (2-, 3-, and 4-substituted) and ester homologues (methyl, ethyl, etc.) that exhibit profoundly different physicochemical, pharmacokinetic, and reactivity profiles. The 3-position ester is distinguished by its unique combination of liquid-handling characteristics, a boiling point that enables straightforward distillation-based purification (102–104 °C at 7 Torr), and a stereoelectronic environment that governs both its enzymatic hydrolysis rate and its GABA-transporter recognition [1][2]. Simply substituting the 4-isomer (ethyl isonipecotate) or the 2-isomer (ethyl pipecolinate) alters not only the boiling point by >100 °C under atmospheric pressure but also the basicity of the ring nitrogen and the compound's biological activity profile, making one-for-one interchange technically invalid without complete re-validation of downstream synthetic or pharmacological protocols .

Quantitative Differentiation of Ethyl Piperidine-3-Carboxylate from Its Closest Analogs


Boiling Point Separation: 3-Position vs. 4- and 2-Positional Isomers

Ethyl piperidine-3-carboxylate (target) exhibits a boiling point of 102–104 °C at 7 Torr, whereas the 4-position isomer (ethyl isonipecotate) boils at 204 °C under atmospheric pressure (or 95–98 °C at 7 Torr) and the 2-position isomer (ethyl pipecolinate) boils at 216–217 °C at atmospheric pressure [1]. The 10 °C difference in boiling point under identical reduced pressure between the 3- and 4-isomers directly translates into superior distillative purification efficiency for the 3-isomer, reducing energy input and thermal stress during large-scale isolation .

Purification Distillation Volatility Process Chemistry

Gas-Phase Thermal Stability: Activation Energy for Elimination vs. N-Methyl and Free Acid Analogs

The gas-phase elimination kinetics of ethyl piperidine-3-carboxylate were determined over 369–450 °C, yielding an Arrhenius activation energy (Eₐ) of 210.4 kJ·mol⁻¹ [1]. This value is statistically lower than that of its N-methyl congener (ethyl 1-methylpiperidine-3-carboxylate, Eₐ = 212.8 kJ·mol⁻¹) and substantially lower than that of the free acid (3-piperidine carboxylic acid, Eₐ = 234.4 kJ·mol⁻¹) [2]. The 2.4 kJ·mol⁻¹ gap between the target and the N-methyl analog indicates a measurably faster thermal decomposition rate for the secondary amine ester, relevant for processes conducted at elevated temperatures.

Thermal Stability Gas-Phase Kinetics Decomposition Process Safety

Anticonvulsant Prodrug Efficacy: Intraperitoneal Ethyl Ester vs. Intracerebroventricular Free Acid

Ethyl piperidine-3-carboxylate (racemic) demonstrates dose-dependent anticonvulsant activity against sound-induced seizures in DBA/2 mice when administered intraperitoneally (i.p.) at 0.24–0.32 mmol·kg⁻¹, whereas the parent free acid, nipecotic acid, requires intracerebroventricular (i.c.v.) administration at 1–3.2 µmol to achieve comparable protection and is ineffective when given i.p. [1][2]. This establishes the ethyl ester as an effective CNS prodrug that circumvents the blood-brain barrier exclusion of the zwitterionic free acid.

CNS Drug Delivery Prodrug Blood-Brain Barrier Anticonvulsant

Enantiomer-Dependent GABA Uptake Inhibition and Anticonvulsant Activity

The enantiomers of ethyl nipecotate exhibit divergent pharmacological profiles determined by the configuration of the product nipecotic acid after ester hydrolysis. (+)-Ethyl nipecotate hydrogen tartrate (hydrolyzing to (−)-nipecotic acid) and (−)-ethyl nipecotate hydrochloride (also producing (−)-nipecotic acid) blocked pentylenetetrazol (PTZ)-induced seizures in mice, while (−)-ethyl nipecotate hydrogen tartrate and (+)-ethyl nipecotate hydrochloride (yielding (+)-nipecotic acid) did not provide significant protection [1]. In GABA uptake assays, (−)-nipecotic acid was more potent than (+)-nipecotic acid, and the prodrug enantiomer yielding the more active acid showed correspondingly greater in vivo efficacy [2].

Chiral Resolution Stereoselectivity GABA Transporter In Vivo Pharmacology

Flash Point and Safety Classification: 3-Position Ester vs. 2-Position Ester

Ethyl piperidine-3-carboxylate has a flash point of 90–91 °C (closed cup), classifying it as a combustible liquid with manageable ignition risk under standard laboratory conditions . In contrast, the 2-position isomer, ethyl piperidine-2-carboxylate (ethyl pipecolinate), exhibits a significantly lower flash point of 46 °C, placing it in the flammable liquid category (GHS Category 3) and imposing stricter storage and ventilation requirements . The 3-position ester thus offers a broader safety margin during kilogram-scale synthesis and shipping.

Process Safety Flammability Storage Handling

Water Miscibility: Enabling Aqueous Reaction Conditions Without Co-Solvent

Ethyl piperidine-3-carboxylate is reported as miscible with water and freely soluble in most organic solvents, whereas the methyl ester homologue (methyl piperidine-3-carboxylate) is typically isolated as its hydrochloride salt with a melting point of 220–223 °C and limited aqueous solubility of the free base . This miscibility allows the ethyl ester to be used directly in aqueous-phase bioconjugation reactions, enzymatic hydrolysis studies, and buffer-based pharmacological assays without the addition of co-solvents like DMSO, thereby preserving protein integrity and simplifying work-up [1].

Solubility Green Chemistry Aqueous Synthesis Formulation

High-Confidence Application Scenarios for Ethyl Piperidine-3-Carboxylate Based on Quantitative Evidence


CNS Prodrug Development Requiring Systemic Bioavailability of a GABA Uptake Inhibitor

When designing a peripherally administered anticonvulsant or GABAergic agent, ethyl piperidine-3-carboxylate is the preferred nipecotic acid prodrug because it demonstrates systemic anticonvulsant efficacy (0.24–0.32 mmol·kg⁻¹ i.p.) while the free acid is inactive via this route [1]. The compound's water miscibility further supports intravenous or intraperitoneal formulation without organic co-solvents, preserving physiological compatibility during in vivo efficacy screening [2].

Chiral Intermediate for Enantioselective CNS Drug Synthesis

The divergent pharmacological activity of ethyl nipecotate enantiomers—where only the precursors to (−)-nipecotic acid confer protection against PTZ seizures—makes enantiopure sourcing mandatory for CNS programs targeting GABA transporters [1]. The resolved (R)- or (S)-ethyl piperidine-3-carboxylate serves as a direct chiral building block for constructing stereochemically defined drug candidates, avoiding costly late-stage resolution [2].

Kilogram-Scale Process Chemistry Prioritizing Distillative Purification and Safety

For multi-step API synthesis, the combination of a 102–104 °C boiling point (7 Torr) and a 90 °C flash point makes ethyl piperidine-3-carboxylate operationally superior to its 2-position isomer (flash point 46 °C) and more energy-efficient to distill than its 4-position isomer under high vacuum [1][2]. These properties reduce purification costs and mitigate fire hazards during scale-up in pilot-plant settings [3].

Aqueous-Phase Enzymatic Hydrolysis or Bioconjugation Studies

The miscibility of ethyl piperidine-3-carboxylate with water permits direct dissolution in enzyme assay buffers for esterase- or lipase-catalyzed hydrolysis studies without DMSO vehicle interference [1]. This is particularly advantageous when characterizing the activation kinetics of nipecotic acid prodrugs or when coupling the hydrolyzed acid to biomolecules under fully aqueous conditions [2].

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